![molecular formula C11H19ClN2O3 B2857423 2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide CAS No. 2408938-11-2](/img/structure/B2857423.png)
2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetamide, a compound with a similar structure, is a chlorinated organic compound with the molecular formula ClCH2CONH2 . It is a colorless solid, although older samples may appear yellow .
Synthesis Analysis
In a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the compound was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% .Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, has been determined as part of a study of the effect of ring and side chain substitutions on the solid-state geometry of chemically and biologically significant compounds such as acetanilides .Chemical Reactions Analysis
Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid .Physical And Chemical Properties Analysis
Chloroacetamide has a characteristic odor and is readily soluble in water . It has a melting point of 120 °C .Applications De Recherche Scientifique
Antifungal and Antimicrobial Activity
2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide derivatives have demonstrated considerable potential in the field of antimicrobial and antifungal research. Derivatives of this compound have been identified as fungicidal agents against a range of Candida species, showing promising antifungal activity not only against these yeasts but also against molds and dermatophytes. Such derivatives offer considerable improvement in plasmatic stability while maintaining effective in vitro antifungal activity, highlighting their potential as broad-spectrum antifungal agents (Bardiot et al., 2015). Additionally, antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives reveals these compounds exhibit activity against various microbial species, underscoring their potential for further biological screening and application in antimicrobial therapies (Gul et al., 2017).
Glycosylation and Carbohydrate Chemistry
In the realm of synthetic chemistry, specifically in the synthesis of complex carbohydrates, derivatives of 2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide have found application. One particular study describes a methodology for the one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. This approach does not require protective groups, facilitating more efficient synthesis routes for complex glycosides, an essential component in many biological molecules and potential therapeutics (Qiu et al., 2022).
Herbicide Research
In agricultural chemistry, chloroacetamide derivatives, including those structurally related to 2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide, have been investigated for their application as herbicides. Studies focused on the metabolism and mode of action of chloroacetamide herbicides provide insights into their effectiveness and environmental impact. These herbicides, known for their pre-emergent or early post-emergent applications, are essential in controlling annual grasses and broad-leaved weeds across various crops. Understanding their metabolic pathways and degradation products is crucial for assessing their environmental fate and developing safer, more effective agrochemicals (Coleman et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-6-14(7-9(2)17-8)11(16)3-4-13-10(15)5-12/h8-9H,3-7H2,1-2H3,(H,13,15)/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICZNKMVGHUESM-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)
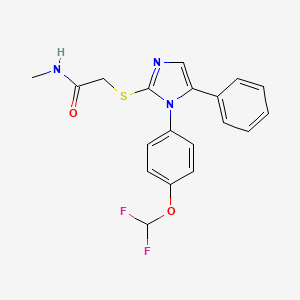
![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
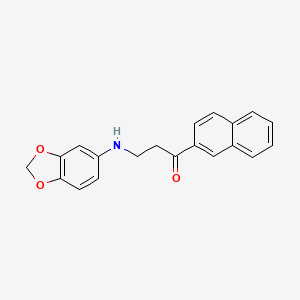
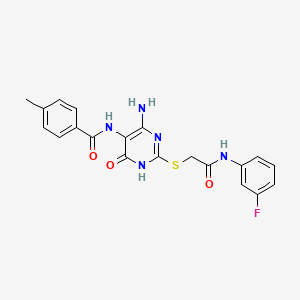
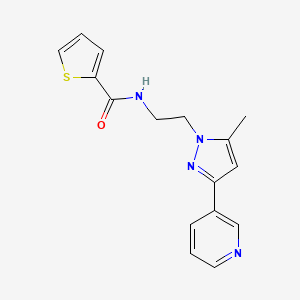
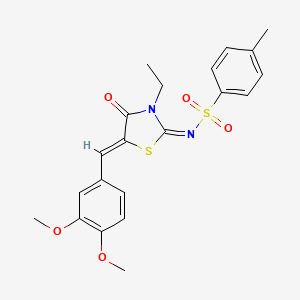
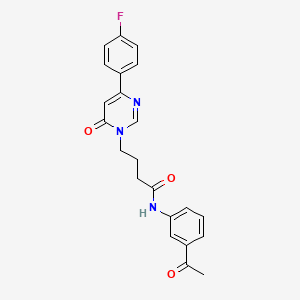

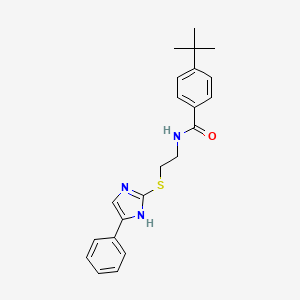
![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)
